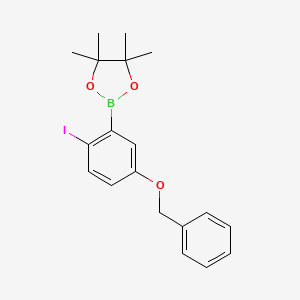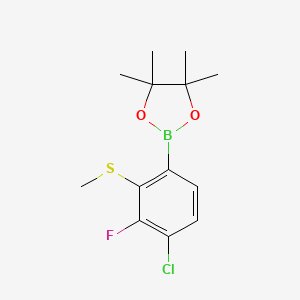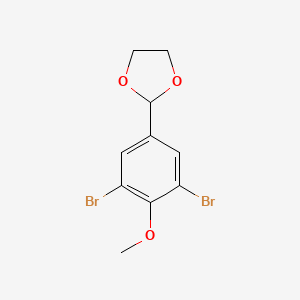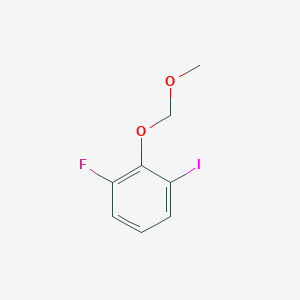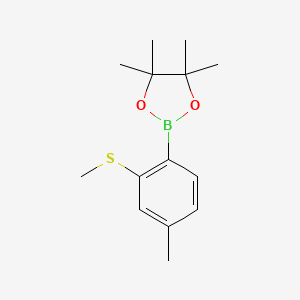
4-Methyl-2-(methylthio)phenylboronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Methyl-2-(methylthio)phenylboronic acid pinacol ester” is a type of organoboron compound. It is a valuable building block in organic synthesis . It is used as an intermediate for organic synthesis and is an important raw material for pharmaceuticals .
Synthesis Analysis
The synthesis of “this compound” involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported .Chemical Reactions Analysis
The chemical reactions involving “this compound” include the Suzuki–Miyaura (SM) cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Protodeboronation of pinacol boronic esters, a process not well developed, has been reported .Wirkmechanismus
Target of Action
It’s known that boronic esters, in general, are highly valuable building blocks in organic synthesis . They are often used in metal-catalyzed carbon-carbon bond formation reactions like the Suzuki–Miyaura reaction .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . This process involves the removal of the boron moiety from the boronic ester, which is a radical approach . The protodeboronation of pinacol boronic esters allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
Biochemical Pathways
The compound affects several biochemical pathways. It plays a significant role in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . Moreover, the boron moiety can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and various C–C bond formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It’s important to note that the stability of boronic esters can pose challenges in terms of their removal at the end of a sequence if required .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s protodeboronation has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Action Environment
The action of the compound can be influenced by environmental factors. For instance, the rate of hydrolysis of some phenylboronic pinacol esters is considerably accelerated at physiological pH . Also, the kinetics of this reaction is dependent on the substituents in the aromatic ring . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Vorteile Und Einschränkungen Für Laborexperimente
4-Methyl-2-(methylthio)phenylboronic acid pinacol ester has several advantages for use in laboratory experiments. It is relatively stable and can be stored for long periods of time without degradation. In addition, it is relatively inexpensive and easy to obtain. However, it is important to note that this compound can be toxic if not used properly, so it is important to use it in a well-ventilated area and to wear protective clothing when handling it.
Zukünftige Richtungen
4-Methyl-2-(methylthio)phenylboronic acid pinacol ester has many potential future applications. It could be used in the development of new drugs and pharmaceuticals, as well as in the development of new catalysts for chemical reactions. In addition, it could be used to study the effects of environmental pollutants on human health and to study the effects of drugs on the body. Finally, it could be used to study the effects of hormones on physiological processes and to study the effects of enzymes on biochemical pathways.
Synthesemethoden
4-Methyl-2-(methylthio)phenylboronic acid pinacol ester can be synthesized by a variety of methods. One method involves the reaction of 4-methyl-2-(methylthio)phenylboronic acid with pinacol in the presence of a base such as sodium hydroxide. This reaction produces the desired product, this compound, in high yields. Other methods of synthesis include the reaction of 4-methyl-2-(methylthio)phenylboronic acid with benzyl bromide and the reaction of 4-methyl-2-(methylthio)phenylboronic acid with trimethylsilyl chloride.
Wissenschaftliche Forschungsanwendungen
4-Methyl-2-(methylthio)phenylboronic acid pinacol ester has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a reactant in biochemical and physiological experiments. This compound has also been used in the synthesis of organic molecules such as polymers and pharmaceuticals.
Eigenschaften
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-methyl-2-methylsulfanylphenyl)-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO2S/c1-10-7-8-11(12(9-10)18-6)15-16-13(2,3)14(4,5)17-15/h7-9H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMICOJPEXEUMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Bis[(N-4-iodophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298164.png)

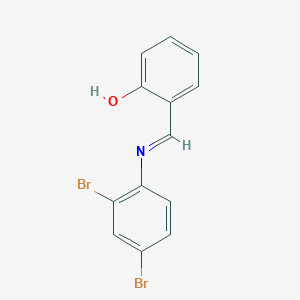

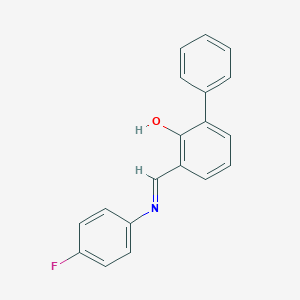
![[4-(Dimethylsulfamoyl)-3-methylphenyl]boronic acid, 95%](/img/structure/B6298215.png)

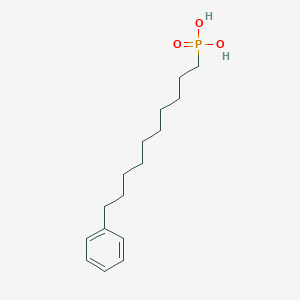
![racemic-Di-tert-butyl(3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide, 97%](/img/structure/B6298230.png)
![[3-(Piperazine-1-carbonyl)phenyl] boronic acid pinacol ester hydrochloride](/img/structure/B6298236.png)
